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molecular formula C13H11NO5 B5464269 methyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]glycinate

methyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]glycinate

Cat. No. B5464269
M. Wt: 261.23 g/mol
InChI Key: NIZGGTYDRTZADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07348310B2

Procedure details

To a round bottom flask containing methyl-glycine (89 mg, 1.00 mmol), 3-carboxy coumarine, anh. DCM (25 ml), under Ar, N′-(3 Dimethylaminopropil)-N-ethyl-carbodiimid hydrochlorid (EDC) (479 mg, 2.50 mmol) and DMAP (489 mg, 4.00 mmol) were added at room temperature. The resulting mixture was stirred for 1 h 30 min (total conversion was observed by TLC). Then, DCM (20 ml) was added and the solution was washed successively with aq. NaHCO3 (10 ml, sat) and brine (10 ml). The organic phase was dried (Na2SO4), filtered and concentrated. The resulting orange solid obtained was purified by flash LC (silica gel, grad hex:EtOAc 1:1 to 2:1) to give the title compound (445 mg, quant) as a colourless oil. Rf=0.08 (Hex/EtOAc 1:1).
Quantity
89 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
N′-(3 Dimethylaminopropil)-N-ethyl-carbodiimid hydrochlorid
Quantity
479 mg
Type
reactant
Reaction Step Two
Name
Quantity
489 mg
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[NH:2][CH2:3][C:4]([OH:6])=[O:5].[C:7]([C:10]1[C:11](=[O:20])[O:12][C:13]2[C:18]([CH:19]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)([OH:9])=O.[CH2:21](Cl)Cl>CN(C1C=CN=CC=1)C>[CH3:21][O:6][C:4](=[O:5])[CH2:3][NH:2][C:7]([C:10]1[C:11](=[O:20])[O:12][C:13]2[C:18]([CH:19]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:9]

Inputs

Step One
Name
Quantity
89 mg
Type
reactant
Smiles
CNCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C(OC2=CC=CC=C2C1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
N′-(3 Dimethylaminopropil)-N-ethyl-carbodiimid hydrochlorid
Quantity
479 mg
Type
reactant
Smiles
Name
Quantity
489 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 h 30 min (total conversion was observed by TLC)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed successively with aq. NaHCO3 (10 ml, sat) and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting orange solid obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash LC (silica gel, grad hex:EtOAc 1:1 to 2:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CNC(=O)C=1C(OC2=CC=CC=C2C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 445 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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